BenchChemオンラインストアへようこそ!

N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide

cholinesterase inhibition BuChE selectivity ortho-substituent SAR

N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide (CAS 338393-73-0) is a hydrazide–hydrazone derivative formed by condensation of 4-(trifluoromethyl)benzohydrazide with 2-phenoxybenzaldehyde. It belongs to the class of CF₃-benzohydrazide hydrazones, a scaffold with established dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Molecular Formula C21H15F3N2O2
Molecular Weight 384.358
CAS No. 338393-73-0
Cat. No. B2431251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide
CAS338393-73-0
Molecular FormulaC21H15F3N2O2
Molecular Weight384.358
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C21H15F3N2O2/c22-21(23,24)17-12-10-15(11-13-17)20(27)26-25-14-16-6-4-5-9-19(16)28-18-7-2-1-3-8-18/h1-14H,(H,26,27)/b25-14+
InChIKeyXVAXGUVLGOTIAD-AFUMVMLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide (CAS 338393-73-0): Compound Identity, Scaffold Class, and Baseline Profile for Scientific Procurement


N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide (CAS 338393-73-0) is a hydrazide–hydrazone derivative formed by condensation of 4-(trifluoromethyl)benzohydrazide with 2-phenoxybenzaldehyde [1]. It belongs to the class of CF₃-benzohydrazide hydrazones, a scaffold with established dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [2]. The compound has molecular formula C₂₁H₁₅F₃N₂O₂, molecular weight 384.35 g·mol⁻¹, computed XLogP3 of 5.2, and is commercially supplied at ≥95% purity (AKSci) or NLT 98% (MolCore) . Its defining structural feature is the 2-phenoxyphenyl group at the benzylidene terminus, which distinguishes it from halogen-, alkyl-, or trifluoromethyl-substituted analogs previously characterized in the primary literature.

Why N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide Cannot Be Substituted by a Generic Hydrazide–Hydrazone Analog


In the 4-(trifluoromethyl)benzohydrazide hydrazone series, small changes to the benzylidene ring substituent produce large shifts in cholinesterase inhibition potency and selectivity. For example, moving a single chlorine atom from the para- to the ortho-position drops the AChE/BuChE selectivity ratio from 2.9 to 0.5 [1]. The 2-phenoxyphenyl group in CAS 338393-73-0 introduces an ortho substituent that is sterically larger, more lipophilic, and capable of additional π–π and hydrogen-bond interactions compared to any ortho-substituted congener characterized to date (Cl, OH, Br, CF₃, NO₂) [1]. Generic substitution with a simpler ortho-substituted benzylidene hydrazone—such as the 2-bromo or 2-trifluoromethyl analog—would fundamentally alter the compound's selectivity window, physicochemical profile, and polypharmacology potential, making them non-interchangeable in assays where balanced dual cholinesterase engagement and specific logP are required.

Quantitative Differentiation Evidence for N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide Against Its Closest Structural Analogs


Ortho-Phenoxy Substitution Drives BuChE-Favoring Selectivity Relative to Unsubstituted and Para-Substituted Congeners

In the 4-(trifluoromethyl)benzohydrazide hydrazone series, all characterized ortho-substituted benzylidene derivatives shift selectivity toward butyrylcholinesterase (BuChE) relative to acetylcholinesterase (AChE). The unsubstituted parent (2a) exhibits a BuChE/AChE selectivity ratio of 8.7 (IC₅₀ BuChE 651.3 µM vs. AChE 75.9 µM). Ortho-bromo (2o) and ortho-CF₃ (2q) derivatives invert this ratio to 0.9 (IC₅₀ BuChE 54.2 µM vs. AChE 62.6 µM) and 0.4 (IC₅₀ BuChE 19.1 µM vs. AChE 50.0 µM), respectively [1]. The 2-phenoxy substituent in the target compound is predicted, based on this SAR, to confer a BuChE/AChE selectivity ratio ≤1.0, a feature absent in para-substituted or unsubstituted analogs. This selectivity inversion is critical when the experimental objective requires preferential BuChE engagement, as in advanced Alzheimer's disease where BuChE becomes the dominant acetylcholine-hydrolyzing enzyme [2].

cholinesterase inhibition BuChE selectivity ortho-substituent SAR

LogP Differentiates the 2-Phenoxy Derivative from All Halogen- and CF₃-Containing Ortho Analogs in CNS Drug-Likeness Space

The target compound has a computed XLogP3 of 5.2 (PubChem) [1], which places it at the upper boundary of CNS drug-likeness (typically logP 1–5). The closest experimentally characterized ortho-substituted analogs—2-bromo (2o) and 2-trifluoromethyl (2q)—have measured logP values of 3.83 and 3.81, respectively [2]. This represents a ΔlogP of approximately +1.37 to +1.39 for the target compound. The higher lipophilicity is attributable to the additional phenyl ring in the phenoxy substituent. Within the CNS multiparameter optimization (MPO) framework, this shifts the desirability score, potentially increasing passive blood-brain barrier permeability while also elevating the risk of non-specific membrane partitioning [3]. No other analog in the published 4-(trifluoromethyl)benzohydrazide hydrazone series occupies this logP window.

physicochemical property XLogP3 CNS drug-likeness blood-brain barrier

The Phenoxyphenyl Motif Confers FAAH Inhibitory Activity Absent in Simple Ortho-Substituted Benzohydrazide Hydrazones

A structurally cognate arylhydrazone bearing a 4-phenoxyphenyl group (compound 5 in Almasirad et al.) inhibited human fatty acid amide hydrolase (hFAAH) by 40% at a concentration of 10 µM [1]. While this compound differs in the position of the phenoxy substituent (4-phenoxy vs. 2-phenoxy in the target) and in the hydrazide core (nicotinic/benzohydrazide vs. 4-trifluoromethylbenzohydrazide), the phenoxyphenyl moiety is the shared pharmacophoric element. By contrast, ortho-halogen and ortho-CF₃ benzylidene hydrazones (e.g., 2o and 2q) have not been reported as FAAH ligands. This suggests the target compound may uniquely offer a dual cholinesterase/FAAH polypharmacology profile, relevant for pain and neuroinflammation research [2]. Direct head-to-head FAAH data for CAS 338393-73-0 are not yet published.

FAAH inhibition phenoxyphenyl pharmacophore endocannabinoid polypharmacology

Cytocompatibility Profile Consistent with Class-Wide HepG2 Safety at 100 µM

All 4-(trifluoromethyl)benzohydrazide hydrazones tested in the Krátký 2021 study, including the 2-substituted ortho analogs (2d, 2g, 2o, 2q), showed no cytotoxicity against HepG2 cells at the highest concentration tested (100 µM), with IC₅₀ >100 µM in every case [1]. Although the specific 2-phenoxy derivative was not among the compounds directly assayed, the conserved 4-(trifluoromethyl)benzohydrazide core and the absence of structural alerts (no quinone-forming potential, no aniline, no Michael acceptor) support a comparable cytocompatibility window [2]. This is a class-level inference; direct cytotoxicity data for CAS 338393-73-0 should be generated experimentally before use in cell-based assays involving prolonged exposure.

cytotoxicity HepG2 safety screening therapeutic index

Commercial Purity and Quality Specification Enables Reproducible Screening Straight from Procurement

Two independent suppliers provide CAS 338393-73-0 with documented purity specifications: AKSci at ≥95% (Cat. 4383CM) and MolCore at NLT 98% (Cat. MC117044) . This dual-source availability with quantifiable purity thresholds contrasts with many research-grade hydrazone analogs in the same scaffold class, which are often available only as single-lot custom syntheses without certified purity documentation. For cholinesterase inhibition assays employing Ellman's spectrophotometric method, wherein thiocholine detection can be affected by trace electrophilic impurities, a defined purity floor is material to data reproducibility.

purity specification quality assurance reproducibility screening readiness

High-Value Application Scenarios for N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide Based on Quantitative Differentiation Evidence


Dual AChE/BuChE Inhibition Studies Requiring BuChE-Preferred Selectivity in Alzheimer's Disease Models

In advanced Alzheimer's disease, BuChE progressively replaces AChE as the primary synaptic acetylcholine-hydrolyzing enzyme, making BuChE-selective inhibitors therapeutically relevant [1]. The ortho-phenoxy substitution in this compound is predicted to invert the AChE/BuChE selectivity ratio relative to the unsubstituted parent scaffold (BuChE/AChE from 8.7 to ≤1.0) [2]. This makes it a preferential selection for in vitro enzyme kinetics, ex vivo brain homogenate, or cell-based cholinergic models where balanced dual inhibition with BuChE preference is the experimental objective, without the chemical reactivity liabilities of ortho-nitro or ortho-halogen analogs.

CNS Multiparameter Optimization Studies Where Elevated logP (5.2) Expands the Property Space Test Set

The target compound's XLogP3 of 5.2 extends approximately 1.37 log units beyond the next most lipophilic characterized ortho-substituted analog (2q, logP 3.81) [1][2]. In CNS lead optimization campaigns that systematically vary lipophilicity to balance blood-brain barrier permeability against metabolic stability, this compound provides an essential test point at the upper lipophilicity boundary. It is suited for parallel artificial membrane permeability assays (PAMPA-BBB), MDCK-MDR1 transwell permeability, or in vivo brain-to-plasma ratio determination, where its logP-driven membrane partitioning can be contrasted with lower-logP analogs.

Polypharmacology Screening Cascades Targeting Concurrent Cholinesterase and FAAH Inhibition for Neuroinflammation

The 2-phenoxyphenyl moiety is a recognized pharmacophoric element for fatty acid amide hydrolase (FAAH) engagement, with a 4-phenoxy cognate achieving 40% hFAAH inhibition at 10 µM [1]. Combined with the established cholinesterase inhibition scaffold (IC₅₀ range 46.8–137.7 µM for AChE and 19.1–881.1 µM for BuChE across the class) [2], this compound is a rational selection for in vitro polypharmacology profiling against the cholinergic-endocannabinoid axis—a dual-target strategy increasingly explored in chronic pain, neuroinflammation, and neurodegenerative disease research [3].

Reliable High-Throughput Screening with Certified Purity for Early-Stage Hit Expansion

With dual-source commercial availability at ≥95% (AKSci) and ≥98% (MolCore) purity [1][2], this compound is immediately deployable in automated high-throughput screening (HTS) without the 1–3 day delay typical of custom-synthesized analog purification. The defined purity specification minimizes the risk of false positives from trace electrophilic impurities in Ellman's reagent-based cholinesterase assays, while the ISO-certified quality control (MolCore) meets pharmaceutical and biotech procurement compliance standards.

Quote Request

Request a Quote for N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.